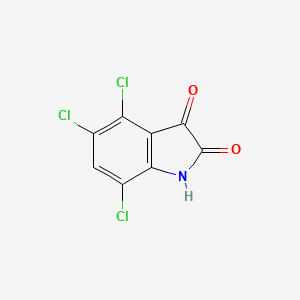
4,5,7-trichloro-1H-indole-2,3-dione
Descripción general
Descripción
4,5,7-trichloro-1H-indole-2,3-dione is a chemical compound with the molecular formula C8H2Cl3NO2 . It has a molecular weight of 250.47 g/mol . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H2Cl3NO2/c9-2-1-3 (10)6-4 (5 (2)11)7 (13)8 (14)12-6/h1H, (H,12,13,14) . This indicates the presence of 8 carbon atoms, 2 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 258-259°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Pathways : 4,5,7-Trichloro-1H-Indole-2,3-Dione is synthesized through various chemical pathways, often starting from different precursors. For instance, the synthesis of 5-hydroxytryptamine-4,7-dione, a related compound, has been achieved starting from 3-bromo-4,5-dimethoxybenzaldehyde, involving steps such as nitromethylenation, nitration, and reductive cyclization (Sinhababu & Borchardt, 1988).
Chemical Modification and Applications : The compound's ability to undergo chemical modifications makes it a valuable intermediate in the synthesis of biologically active compounds. For example, the synthesis of 5-substituted indole-2,3-dione, an important intermediate for various active compounds, has been optimized for industrial production (Zhao et al., 2016).
Biological and Pharmaceutical Applications
Antituberculosis Activity : Certain derivatives of 1H-indole-2,3-dione, like 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones, have been synthesized and evaluated for their antituberculosis activity against Mycobacterium tuberculosis (Karalı et al., 2007).
Chemosensor Applications : The compound has been used as a chemosensor agent for detecting metal ions, such as Fe3+, due to its amide and carbonyl functional groups which allow for binding and chelating metal ions (Fahmi et al., 2019).
Material Science and Chemistry
Molecular Interactions and Crystal Structures : Studies on the molecular and crystal structure of derivatives of 1H-indole-2,3-dione reveal insights into their molecular interactions, useful in material science and chemistry applications (Karalı, 2021).
Synthesis of Heterocyclic Compounds : It serves as a versatile substrate for synthesizing a variety of heterocyclic compounds, such as indoles and quinolines, which are significant in drug synthesis (Garden & Pinto, 2001).
Safety and Hazards
Mecanismo De Acción
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . More research is needed to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to downstream effects that can influence cell biology
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . More research is needed to understand the specific effects of this compound.
Propiedades
IUPAC Name |
4,5,7-trichloro-1H-indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl3NO2/c9-2-1-3(10)6-4(5(2)11)7(13)8(14)12-6/h1H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDJCRSIMJHOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1Cl)Cl)C(=O)C(=O)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369670 | |
| Record name | 4,5,7-trichloro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
828911-72-4 | |
| Record name | 4,5,7-trichloro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B3057517.png)
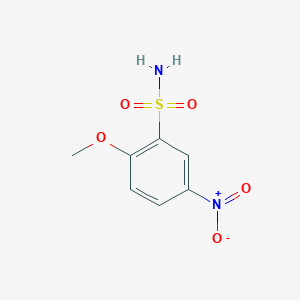

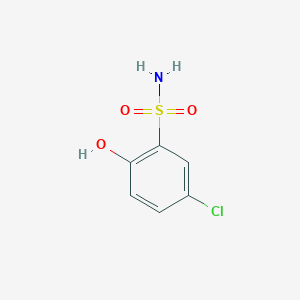
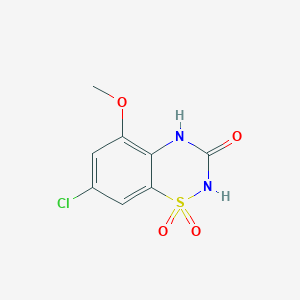

![4-Nitrobenzo[a]pyren-1-ol](/img/structure/B3057526.png)

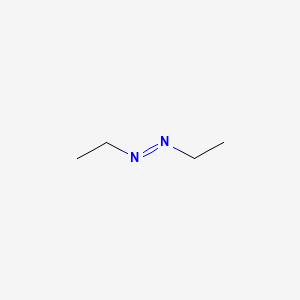
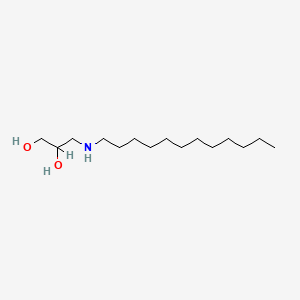
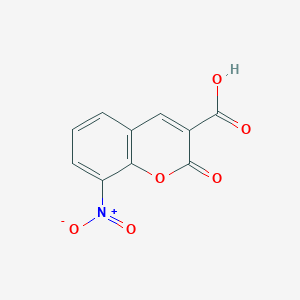
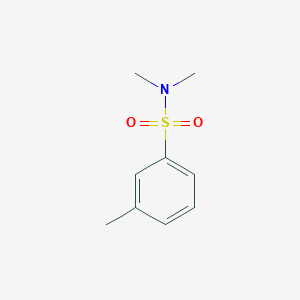
![Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester](/img/structure/B3057534.png)
